2-(6-Morpholinopyridin-3-yl)ethanamine
Overview
Description
2-(6-Morpholinopyridin-3-yl)ethanamine is an organic compound with the molecular formula C11H17N3O It features a morpholine ring attached to a pyridine ring, which is further connected to an ethanamine group
Mechanism of Action
- Inhibition of AK selectively increases ADO concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of ADO .
- Elevated ADO concentrations activate ADO receptors, resulting in analgesic and anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
- ABT-702 affects several pathways:
- Increased ADO levels modulate purinergic receptors, influencing cellular responses. Elevated ADO suppresses inflammation by inhibiting pro-inflammatory cytokines and immune cell activation. ADO activation reduces neuronal excitability and pain perception .
Pharmacokinetics
- ABT-702 is orally active. It distributes widely in biological tissues. Metabolism details are not explicitly mentioned. Information on excretion is limited. Oral administration ensures systemic availability .
Result of Action
- Increased ADO levels lead to downstream effects, including reduced inflammation and pain. ABT-702’s action affects immune cells, neurons, and other tissue types .
Action Environment
- Factors such as pH, tissue oxygenation, and inflammation influence ABT-702’s efficacy and stability. Stability studies are essential to understand its behavior under varying conditions .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with adenosine kinase (AK), an enzyme that plays a crucial role in the metabolism of adenosine . By inhibiting AK, these compounds can increase extracellular adenosine concentrations, which can have various effects on biochemical reactions .
Cellular Effects
Compounds with similar structures have been shown to increase extracellular adenosine concentrations, which can influence various cellular processes . Adenosine is known to act as an inhibitory neuromodulator, reducing cellular excitability at sites of tissue injury and inflammation .
Molecular Mechanism
It is speculated that it may function similarly to other AK inhibitors, which work by increasing extracellular adenosine concentrations . This can lead to a variety of effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to effectively reduce acute somatic nociception in animal models .
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects in reducing nociception in animal models .
Metabolic Pathways
It is known that similar compounds can inhibit AK, thereby influencing the metabolism of adenosine .
Transport and Distribution
Similar compounds have been shown to increase extracellular adenosine concentrations, suggesting that they may influence the distribution of adenosine within cells .
Subcellular Localization
Given its potential interactions with AK, it may be localized to areas of the cell where AK is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Morpholinopyridin-3-yl)ethanamine typically involves the reaction of 3-bromopyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Morpholinopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(6-Morpholinopyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxypyridin-3-yl)ethanamine
- 2-(6-Methylpyridin-3-yl)ethanamine
- 2-(6-Chloropyridin-3-yl)ethanamine
Uniqueness
2-(6-Morpholinopyridin-3-yl)ethanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility and binding affinity to specific targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(6-morpholin-4-ylpyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPCHBCULJIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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